1-Bromo-2-ethoxy-3,5-dimethylbenzene
Overview
Description
1-Bromo-2-ethoxy-3,5-dimethylbenzene is an organic compound belonging to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of 2-ethoxy-3,5-dimethylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction can lead to the formation of the corresponding ethoxy-dimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are phenols or quinones.
Reduction: The primary product is 2-ethoxy-3,5-dimethylbenzene.
Scientific Research Applications
1-Bromo-2-ethoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3,5-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a benzenonium intermediate. This intermediate then loses a proton to regenerate the aromatic ring, resulting in the substituted product .
Comparison with Similar Compounds
1-Bromo-3,5-dimethylbenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and applications
Uniqueness: 1-Bromo-2-ethoxy-3,5-dimethylbenzene is unique due to the presence of both an ethoxy group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in
Properties
IUPAC Name |
1-bromo-2-ethoxy-3,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-4-12-10-8(3)5-7(2)6-9(10)11/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDHGJMKWRGYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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